REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[O:4].C(=O)([O-])[O-].[Na+].[Na+]>O.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:13]=[CH:14][CH:15]=1)=[O:4] |f:1.2.3|
|
Name
|
3-methoxycarbonyl-cinnamic acid
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=CC(=O)O)C=CC1
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
to precipitate the product as a white solid, m.p. 81° C.
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C=C(C=CC1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |